molecular formula C25H19N3O6S B15019632 1-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 3-nitrobenzenesulfonate

1-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 3-nitrobenzenesulfonate

Cat. No.: B15019632
M. Wt: 489.5 g/mol
InChI Key: MHGIPPSTXYPHTH-WGOQTCKBSA-N
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Description

1-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 3-NITROBENZENE-1-SULFONATE is a complex organic compound characterized by its unique structural components. This compound features a naphthalene ring, a nitrobenzene sulfonate group, and a formamido-imino linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 3-NITROBENZENE-1-SULFONATE typically involves multiple steps, including the formation of the naphthalene ring, the introduction of the nitrobenzene sulfonate group, and the creation of the formamido-imino linkage. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 3-NITROBENZENE-1-SULFONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

1-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 3-NITROBENZENE-1-SULFONATE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 3-NITROBENZENE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 3-NITROBENZENE-1-SULFONATE include:

  • 1-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 3-NITROBENZENE-1-SULFONATE
  • 1-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 3-NITROBENZENE-1-SULFONATE

Uniqueness

The uniqueness of 1-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 3-NITROBENZENE-1-SULFONATE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene ring, nitrobenzene sulfonate group, and formamido-imino linkage sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C25H19N3O6S

Molecular Weight

489.5 g/mol

IUPAC Name

[1-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3-nitrobenzenesulfonate

InChI

InChI=1S/C25H19N3O6S/c1-17-9-11-19(12-10-17)25(29)27-26-16-23-22-8-3-2-5-18(22)13-14-24(23)34-35(32,33)21-7-4-6-20(15-21)28(30)31/h2-16H,1H3,(H,27,29)/b26-16+

InChI Key

MHGIPPSTXYPHTH-WGOQTCKBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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